3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an ethoxyphenoxy group, a chromenone core, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxyphenol with ethyl chloroformate to form 2-ethoxyphenyl ethyl carbonate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield the desired chromenone derivative. Finally, the chromenone derivative is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, reduction can yield hydroxy derivatives, and substitution can yield various substituted chromenone derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and proteins, potentially inhibiting their activity. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyphenoxy)ethyl methanesulfonate: This compound is structurally similar but lacks the chromenone core.
Ethyl methanesulfonate: This compound is a simpler ester with different chemical properties and applications.
Uniqueness
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its combination of an ethoxyphenoxy group, a chromenone core, and a methanesulfonate ester. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-3-22-14-6-4-5-7-15(14)24-17-11-23-16-10-12(25-26(2,20)21)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIQSLZUMNAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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